molecular formula C11H9ClN2O2 B1300032 N-(5-amino-2-chlorophenyl)furan-2-carboxamide CAS No. 505066-17-1

N-(5-amino-2-chlorophenyl)furan-2-carboxamide

Cat. No.: B1300032
CAS No.: 505066-17-1
M. Wt: 236.65 g/mol
InChI Key: KKOYVDRWJKRGRF-UHFFFAOYSA-N
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Description

N-(5-amino-2-chlorophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A series of furan-2-carboxamide derivatives, including those structurally related to N-(5-amino-2-chlorophenyl)furan-2-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds were found to exhibit significant bioactivity against a range of bacterial and fungal strains, highlighting their potential as templates for the development of new antimicrobial agents (Arora et al., 2013), (Siddiqa et al., 2022), (Sweidan et al., 2021).

Anticancer Properties

  • Certain furan-2-carboxamide derivatives have been investigated for their anticancer activities, with studies indicating that these compounds can exhibit potent activity against cancer cell lines. This suggests a promising avenue for the development of novel anticancer therapeutics based on the furan-2-carboxamide scaffold (Mathew & Ezhilarasi, 2021).

Molecular Docking and SAR Studies

  • Structure-activity relationship (SAR) and molecular docking studies of furan-2-carboxamide derivatives have provided insights into their potential mechanisms of action against various biological targets. These studies are crucial for understanding the molecular basis of the biological activities exhibited by these compounds and for guiding the design of more potent derivatives (Yongshi et al., 2017).

Synthetic Methodologies

  • Research has also focused on the development of novel synthetic methodologies for the preparation of furan-2-carboxamide derivatives. These studies provide valuable routes for the efficient synthesis of these compounds, enabling further exploration of their biological activities and applications (Janczewski et al., 2021).

Safety and Hazards

The safety information available for N-(5-amino-2-chlorophenyl)furan-2-carboxamide indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOYVDRWJKRGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354086
Record name N-(5-amino-2-chlorophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505066-17-1
Record name N-(5-amino-2-chlorophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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